molecular formula C21H18N4O4 B2395206 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 899399-50-9

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2395206
CAS No.: 899399-50-9
M. Wt: 390.399
InChI Key: JEBGVLOUWJSKMD-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a potent and selective ATP-competitive inhibitor of c-Jun N-terminal Kinase (JNK), a key signaling node in the cellular stress-response network. This compound exhibits high affinity, particularly for the JNK3 isoform, which is predominantly expressed in the brain and is a prominent therapeutic target for neurodegenerative disorders. Its primary research value lies in its application for elucidating the role of JNK signaling in neuronal apoptosis, inflammatory responses, and cellular survival mechanisms. Studies have demonstrated its efficacy in preclinical models of Parkinson's disease, where inhibition of JNK-mediated pathways can protect dopaminergic neurons from stress-induced death (source: https://pubmed.ncbi.nlm.nih.gov/24211299). Furthermore, this inhibitor serves as a critical tool compound for investigating the pathophysiology of other conditions driven by JNK activation, including hepatic fibrosis, diabetes, and various forms of cancer, where it helps researchers dissect complex kinase cascades and validate JNK as a target for intervention (source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3917692/). By providing highly specific JNK blockade, this molecule enables precise interrogation of stress-activated pathways in both in vitro and in vivo research settings, making it an invaluable asset for drug discovery and basic signal transduction research.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,12-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4/c1-12-3-6-18-23-19-14(21(27)25(18)11-12)10-15(24(19)2)20(26)22-13-4-5-16-17(9-13)29-8-7-28-16/h3-6,9-11H,7-8H2,1-2H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBGVLOUWJSKMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)NC4=CC5=C(C=C4)OCCO5)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including enzyme inhibition studies and other pharmacological evaluations.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Benzodioxin moiety : This part contributes to the compound's ability to interact with biological targets.
  • Dihydropyrido and pyrrolo-pyrimidine cores : These structures are known for their roles in various biological activities.

Enzyme Inhibition

Research has shown that derivatives of the benzodioxin structure exhibit significant enzyme inhibitory properties. For instance:

  • A study synthesized various sulfonamides containing the benzodioxin moiety and evaluated their inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase. The results indicated potential therapeutic applications for type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) treatment due to their enzyme inhibition capabilities .

Lipid Peroxidation Inhibition

Another series of studies focused on compounds similar to this compound. These compounds were evaluated for their ability to inhibit lipid peroxidation:

  • Certain derivatives showed up to 45 times greater activity than standard inhibitors like probucol against human low-density lipoprotein (LDL) copper-induced peroxidation . This suggests a potential role in cardiovascular health.

Calcium Antagonist Properties

Some derivatives were also noted for their calcium antagonist properties:

  • Compounds demonstrated comparable potency to flunarizine in inhibiting calcium influx, indicating potential applications in treating conditions related to calcium dysregulation .

Case Study 1: Enzyme Inhibition in T2DM

In a controlled study involving synthesized sulfonamides derived from the benzodioxin framework:

  • Objective : To assess the inhibitory effects on α-glucosidase.
  • Findings : Several compounds displayed significant inhibition rates, suggesting their utility in managing postprandial hyperglycemia in T2DM patients.

Case Study 2: Cardiovascular Applications

A separate investigation into lipid peroxidation inhibitors included testing compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,7-dimethyl-4-oxo:

  • Objective : To evaluate protective effects against oxidative stress in LDL.
  • Results : The most active compounds not only inhibited lipid peroxidation but also demonstrated hypolipidemic effects in vivo at doses of 100 and 300 mg/kg .

Data Table

Compound NameActivity TypeIC50 Value (µM)Reference
Compound 25Lipid Peroxidation Inhibition5
Compound 36Calcium AntagonistComparable to Flunarizine
N-(Benzodioxin-Sulfonamide)α-glucosidase InhibitionSignificant Inhibition

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 1,4-benzodioxin substituent confers a unique electronic profile compared to simpler aryl groups (e.g., 2-ethylphenyl in ).
  • Bulkier N-1 substituents (e.g., 3-methoxypropyl in ) may reduce solubility but improve metabolic stability.

Table 2: Antimicrobial Activity of Pyridopyrrolopyrimidine Carboxamides

Compound ID Substituents (N-1/Carboxamide) MIC Against S. aureus 222 (mg/L) MIC Against E. coli 311 (mg/L)
6b Not specified 75.0 >200.0
6a, 6c-6h Varied aryl groups >200.0 >200.0
Target Compound 1,7-dimethyl; 1,4-benzodioxin-6-yl Not tested Not tested

Key Observations :

  • Compound 6b shows moderate activity against methicillin-resistant S. aureus (MIC 75 mg/L), suggesting that specific substituent patterns (e.g., electron-withdrawing groups) may enhance efficacy .

Q & A

Q. Purity validation :

  • 1H/13C NMR confirms hydrogen/carbon environments (e.g., δ 2.35 ppm for CH3, δ 8.82 ppm for aromatic CH in pyrimidine ring) .
  • HRMS ensures molecular mass accuracy (e.g., [M+H]+ observed vs. calculated) .
  • Elemental analysis validates stoichiometry (e.g., C 60.66% vs. 60.70% theoretical) .

Basic: How is the molecular structure characterized, and what spectral data are critical for confirmation?

Key spectral markers include:

  • 1H NMR (DMSO-d6):
    • δ 2.35 ppm (s, 3H, CH3), δ 3.78 ppm (s, 3H, CH3) for methyl groups.
    • δ 6.88–8.82 ppm (aromatic protons in pyrrolo-pyrimidine and benzodioxin rings) .
  • IR : C=O stretch at ~1700 cm⁻¹ and N-H bend at ~3300 cm⁻¹ .
  • HRMS : Exact mass matching (e.g., 404.4186 for C22H20N4O4) .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Contradictions (e.g., unexpected splitting in NMR or HRMS deviations) require:

  • Replicate synthesis : Confirm reproducibility of spectral features.
  • 2D NMR (COSY, HSQC): Resolve overlapping signals and assign ambiguous protons/carbons.
  • X-ray crystallography : Definitive confirmation for solid-state structure (not directly reported in evidence but inferred from analogous compounds) .

Advanced: What strategies optimize reaction yields for carboxamide derivatives of this scaffold?

Yield optimization involves:

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance carboxamide coupling efficiency .
  • Temperature control : Slow addition of reagents at 0°C minimizes side reactions.
  • Catalyst tuning : Use of EDCI/HOBt over DCC improves amide bond formation .
  • Purification : Column chromatography with gradients (e.g., 5–20% MeOH in CH2Cl2) isolates pure product .

Advanced: How does substituent variation on the benzodioxin ring impact biological activity?

Structure-activity relationship (SAR) studies suggest:

  • Electron-withdrawing groups (e.g., -NO2, -CN) on the benzodioxin ring enhance target binding affinity but may reduce solubility.
  • Hydrophobic substituents (e.g., methyl, trifluoromethyl) improve membrane permeability.
  • Positional effects : Substituents at the 6-position (benzodioxin) show higher activity than 2/3-positions .

Advanced: What experimental designs are recommended for probing the compound’s mechanism of action?

  • Molecular docking : Screen against kinase or GPCR targets using software (AutoDock, Schrödinger) .
  • Kinase inhibition assays : Measure IC50 in enzymatic assays (e.g., ADP-Glo™ for ATPase activity).
  • Cellular uptake studies : Fluorescent tagging (e.g., BODIPY) to track subcellular localization .

Advanced: How can researchers address stability issues in aqueous formulations?

  • pH stability testing : Assess degradation via HPLC at pH 1–10 (stability likely optimal at pH 6–8 due to benzodioxin’s sensitivity to acidic/basic hydrolysis).
  • Lyophilization : Improve shelf life by formulating as a lyophilized powder.
  • Excipient screening : Add cyclodextrins or PEG to enhance solubility and reduce aggregation .

Patent Considerations: What prior art exists for similar compounds, and how does this affect novelty claims?

The European patent EP 4 374 877 A2 (2024) discloses structurally related pyrrolo-pyridazine carboxamides with trifluoromethyl and morpholine substituents. To ensure novelty, focus on:

  • Unique substituents : The 1,7-dimethyl and benzodioxin groups in this compound are distinct from prior art .
  • Therapeutic claims : Emphasize novel biological targets (e.g., unexplored kinases) .

Methodological: How to validate analytical methods for quantifying this compound in biological matrices?

  • LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile.
  • Validation parameters :
    • Linearity : R² ≥ 0.99 over 1–1000 ng/mL.
    • LOQ/LOD : ≤10 ng/mL and ≤3 ng/mL, respectively.
    • Recovery : ≥80% in plasma/brain homogenates .

Advanced: What computational tools predict regioselectivity in derivative synthesis?

  • DFT calculations (Gaussian, ORCA): Model transition states to predict preferential attack sites (e.g., carbonyl vs. amine groups).
  • Hammett plots : Correlate substituent electronic effects with reaction rates .

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